2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have bioactive molecules with target selectivity .
Pharmacokinetics
The pyrrolidine ring and its derivatives have been reported to have different biological profiles, which could be influenced by their pharmacokinetic properties .
Action Environment
The pyrrolidine ring and its derivatives have been reported to have different biological profiles, which could be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzenesulfonyl group and the benzothiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups attached.
Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group but different core structures.
Uniqueness
2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole is unique due to its combination of the pyrrolidine ring, benzenesulfonyl group, and benzothiazole moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-7-2-1-3-8-13)19-12-6-10-15(19)17-18-14-9-4-5-11-16(14)22-17/h1-5,7-9,11,15H,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXYWYGLRUVSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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